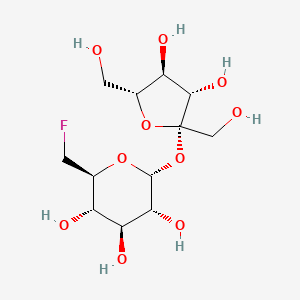
3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt is a complex organic compound. It is characterized by its azo groups, which are known for their vivid colors and are commonly used in dye chemistry. This compound is particularly notable for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt involves multiple steps. The process typically begins with the preparation of the azo groups through diazotization and coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of various solvents and catalysts to optimize the reaction rates and product formation.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology: In biological research, it is used to stain cells and tissues, aiding in microscopic analysis.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as antimicrobial agents.
Industry: It is used in the manufacturing of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. The azo groups can interact with proteins and nucleic acids, altering their structure and function. This interaction is often mediated through hydrogen bonding and van der Waals forces, leading to changes in the biological activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azo dyes such as methyl orange and Congo red. These compounds share the characteristic azo groups but differ in their specific substituents and overall structure.
Uniqueness
What sets 3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt apart is its unique combination of substituents, which confer specific chemical and physical properties. This makes it particularly useful in applications where other azo dyes may not be suitable.
Eigenschaften
CAS-Nummer |
95027-07-9 |
|---|---|
Molekularformel |
C31H31N8NaO7S2 |
Molekulargewicht |
714.8 g/mol |
IUPAC-Name |
sodium;4-[2-[[5-cyano-3-[[2,5-dimethyl-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]-6-(2-hydroxyethylamino)-4-methylpyridin-2-yl]amino]ethyl]benzenesulfonate |
InChI |
InChI=1S/C31H32N8O7S2.Na/c1-19-16-28(20(2)15-27(19)37-36-23-5-4-6-25(17-23)48(44,45)46)38-39-29-21(3)26(18-32)30(34-13-14-40)35-31(29)33-12-11-22-7-9-24(10-8-22)47(41,42)43;/h4-10,15-17,40H,11-14H2,1-3H3,(H2,33,34,35)(H,41,42,43)(H,44,45,46);/q;+1/p-1 |
InChI-Schlüssel |
DTMXXOKOUZQXSR-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=C(N=C(C(=C2C)C#N)NCCO)NCCC3=CC=C(C=C3)S(=O)(=O)[O-])C)N=NC4=CC(=CC=C4)S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)









